1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(methoxymethyl)-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-17-10-13-7-8-15(14(16)9-13)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDOQCWRIELCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 Benzyloxy 2 Chloro 4 Methoxymethyl Benzene
Retrosynthetic Strategies Towards 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene Precursors
Retrosynthetic analysis, a foundational method for designing organic syntheses, deconstructs the target molecule into simpler, more readily available precursor structures. researchgate.net For this compound, three primary disconnection points lead to logical synthetic precursors:
C-O Bond of the Benzyl (B1604629) Ether: Disconnecting the ether linkage between the benzyl group and the phenyl ring suggests a Williamson ether synthesis. This approach identifies 2-chloro-4-(methoxymethyl)phenol (B13873118) as a key intermediate, which would be reacted with a benzyl halide.
C-Cl Bond: Cleavage of the carbon-chlorine bond points to an electrophilic chlorination strategy. The precursor for this route would be 1-(benzyloxy)-4-(methoxymethyl)benzene (B15242461) , which requires regioselective introduction of a chlorine atom at the C2 position.
C-O Bond of the Methoxymethyl Group: Disconnecting the ether bond within the methoxymethyl substituent suggests a nucleophilic substitution pathway. This strategy would typically start from a precursor such as 4-(benzyloxy)-3-chlorobenzyl alcohol or its corresponding halide, which is then etherified using a methanol (B129727) source.
These disconnections form the basis for the established synthetic routes discussed in the following sections.
Established Synthetic Routes to this compound
The synthesis of this compound is primarily achieved through three well-established, multi-step sequences, each starting from a different precursor derived from the retrosynthetic analysis.
This synthetic route utilizes 2-chloro-4-(methoxymethyl)phenol as the key precursor. The phenolic hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl chloride or benzyl bromide). This reaction is a classic example of the Williamson ether synthesis. Given that there is only one hydroxyl group, the benzylation is inherently regioselective. Analogous procedures for the benzylation of substituted phenols are well-documented. For instance, the synthesis of 1-benzyloxy-4-methoxybenzene from 4-methoxyphenol (B1676288) and benzyl chloride is achieved in high yield using potassium carbonate as the base in a polar aprotic solvent like DMF. nih.gov
Table 1: Typical Reaction Conditions for Benzylation
| Precursor | Reagents | Base | Solvent | Typical Conditions | Yield |
|---|---|---|---|---|---|
| 2-chloro-4-(methoxymethyl)phenol | Benzyl chloride (BnCl) or Benzyl bromide (BnBr) | K₂CO₃ or NaH | DMF or Acetone | Room temp. to 60°C, 12-24 h | High |
This pathway begins with 1-(benzyloxy)-4-(methoxymethyl)benzene and introduces the chlorine atom via electrophilic aromatic substitution. Both the benzyloxy and methoxymethyl groups are ortho-, para-directing activators. The benzyloxy group is a stronger activator, and therefore, the substitution is primarily directed to its ortho and para positions. Since the para position is already occupied by the methoxymethyl group, the chlorine atom is selectively introduced at the ortho position (C2). To achieve high regioselectivity and avoid over-chlorination, specific catalytic systems are often employed. For example, the chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol (B1207291) with high selectivity is effectively carried out using sulfuryl chloride or chlorine gas in the presence of a Lewis acid and a diaryl sulfide (B99878) co-catalyst. google.com A similar system can be applied to this synthesis.
Table 2: Conditions for Regioselective Chlorination
| Precursor | Chlorinating Agent | Catalyst System | Temperature | Selectivity |
|---|---|---|---|---|
| 1-(benzyloxy)-4-(methoxymethyl)benzene | Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) | Lewis Acid (e.g., AlCl₃, FeCl₃) + Diaryl sulfide | 0-50°C | High for 2-chloro isomer |
This approach builds the methoxymethyl group onto a pre-functionalized benzene (B151609) ring. A common precursor is 4-(benzyloxy)-3-chlorobenzyl alcohol, which can be converted to the corresponding benzyl halide (e.g., 4-(benzyloxy)-3-chlorobenzyl chloride). This intermediate then undergoes a nucleophilic substitution reaction with a methanol source, such as sodium methoxide (B1231860), to form the final methoxymethyl ether. This strategy is particularly useful as it avoids direct manipulation of the sensitive methoxymethyl group under potentially harsh reaction conditions like chlorination. A similar transformation, the conversion of a chloromethyl group to a methoxymethyl group via nucleophilic displacement, is a key step in patented synthetic routes for related molecules. google.comgoogle.com
Table 3: Reaction Sequence for Methoxymethylation
| Step | Precursor | Reagents | Product |
|---|---|---|---|
| 1. Halogenation | 4-(benzyloxy)-3-chlorobenzyl alcohol | SOCl₂ or PBr₃ | 4-(benzyloxy)-3-chlorobenzyl halide |
| 2. Etherification | 4-(benzyloxy)-3-chlorobenzyl halide | Sodium methoxide (NaOMe) in Methanol (MeOH) | This compound |
Exploration of Novel and Optimized Synthetic Pathways for this compound
Research into organic synthesis continues to seek more efficient, atom-economical, and environmentally benign methods. For a molecule like this compound, this involves exploring catalytic C-H functionalization and other modern synthetic techniques.
Direct C-H bond functionalization represents a powerful and modern strategy for streamlining synthetic routes by eliminating the need for pre-functionalized starting materials. nih.gov For the synthesis of the target compound, several catalytic approaches could be envisioned:
Directed Ortho-Chlorination: Starting with a precursor like 4-(methoxymethyl)phenol, the phenolic hydroxyl group can act as a directing group to guide a catalyst to selectively functionalize the ortho C-H bond. Transition metal catalysts (e.g., palladium, rhodium, copper) could potentially mediate a direct chlorination at the C2 position, which would then be followed by the standard benzylation of the hydroxyl group.
Directed Ortho-Benzylation: Conversely, one could start with 2-chloro-4-(methoxymethyl)phenol. While the Williamson ether synthesis is efficient, catalytic C-O coupling reactions could offer alternative conditions. More advanced methods could involve using the hydroxyl group to direct a catalytic C-H benzylation at the oxygen atom, though this is less common than C-C or C-N bond formation via directed C-H activation.
These catalytic methods, while not yet established specifically for this molecule, are at the forefront of synthetic research and offer potential for more efficient future syntheses. nih.gov
Table 4: Potential Catalytic Systems for Directed Synthesis
| Transformation | Precursor | Potential Catalyst Class | Rationale |
|---|---|---|---|
| Directed o-Chlorination | 4-(methoxymethyl)phenol | Palladium(II), Copper(II) | Hydroxyl group directs chlorination to the ortho position. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to minimize or eliminate the use and generation of hazardous substances. sigmaaldrich.comchemmethod.com The goal is to design safer chemical products and processes that reduce risks to human health and the environment.
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Synthetic routes should be designed to minimize waste production. It is preferable to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.comwjpmr.com
Atom Economy: The synthetic methods should maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly efficient in converting reactants to the desired product with minimal byproducts.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or replaced with safer alternatives. sigmaaldrich.com For instance, substituting chlorinated solvents like dichloromethane (B109758) with greener options such as water, supercritical CO2, or biodegradable solvents is a key consideration. chemmethod.com
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.com The environmental and economic impacts of energy usage should be recognized and minimized.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are typically used in smaller amounts and can be recycled, which reduces waste. Catalysts can also increase reaction selectivity and efficiency, leading to higher yields and fewer byproducts.
Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided or minimized because these steps require additional reagents and generate waste. sigmaaldrich.com
The table below summarizes the core principles of green chemistry and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention of Waste | Optimizing reaction conditions (temperature, pressure, catalysts) to achieve high yields and selectivity, thereby reducing the formation of side products and unreacted starting materials. |
| Atom Economy | Selecting synthetic pathways, such as addition or rearrangement reactions, that incorporate the maximum number of atoms from the reactants into the final product. |
| Less Hazardous Syntheses | Avoiding toxic reagents and intermediates. For example, exploring alternatives to hazardous chlorinating agents or alkylating agents. |
| Safer Solvents | Replacing volatile and toxic organic solvents with greener alternatives like ionic liquids, water, or conducting reactions under solvent-free conditions. researchgate.net |
| Energy Efficiency | Utilizing microwave-assisted synthesis or catalytic processes that proceed at lower temperatures and pressures, thus conserving energy. sigmaaldrich.com |
| Catalysis | Employing selective catalysts to direct the reaction towards the desired product, which can improve yield, reduce reaction time, and minimize waste compared to stoichiometric reagents. |
Multi-Component and One-Pot Synthetic Strategies
Multi-component reactions (MCRs) and one-pot syntheses are powerful strategies that align with the principles of green chemistry by improving efficiency and reducing waste. beilstein-journals.org These approaches involve combining multiple reaction steps in a single reaction vessel without isolating intermediate compounds, which saves time, resources, and solvents.
A hypothetical one-pot synthesis for this compound could be envisioned to streamline the process. Such a strategy might involve the sequential addition of reagents to a common starting material, thereby telescoping multiple transformations into a single operation. For example, a process could be designed where a substituted phenol (B47542) undergoes chlorination, followed by methoxymethylation and finally benzylation in the same reactor. This approach would eliminate the need for multiple work-up and purification steps, significantly reducing solvent usage and potential loss of material.
The advantages of employing such strategies include:
Increased Efficiency: Reduces the number of operational steps, leading to savings in time and labor.
Reduced Waste: Minimizes the use of solvents for reaction, work-up, and purification, and decreases the generation of waste.
Improved Yields: Avoids losses associated with the isolation and purification of intermediates.
Simplified Procedures: The operational simplicity makes the process more amenable to automation and large-scale production. chemrxiv.org
While specific multi-component reactions for the direct synthesis of this compound are not prominently documented, the principles can guide the design of novel, efficient synthetic routes. rsc.orgbeilstein-journals.org The development of such a process would represent a significant advancement in the sustainable production of this and structurally related compounds.
Advanced Purification and Isolation Techniques for Academic Research Scales
The purification and isolation of this compound on an academic research scale require techniques that can provide high-purity material, which is essential for accurate characterization and further reactivity studies. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Column Chromatography: This is one of the most common and versatile purification techniques in organic synthesis. For a compound like this compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is typically effective. obrnutafaza.hr A solvent system (mobile phase), often a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve optimal separation of the target compound from byproducts and unreacted starting materials. The process involves carefully loading the crude product onto the column and eluting with the chosen solvent system, collecting fractions, and analyzing them (e.g., by thin-layer chromatography) to isolate the pure product.
Recrystallization: If the synthesized compound is a solid at room temperature, recrystallization is an effective and economical method for purification. ijddr.in The key to successful recrystallization is the selection of a suitable solvent or solvent pair. An ideal solvent would dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities remain soluble at the lower temperature. ijddr.in This allows the pure compound to crystallize out upon cooling, leaving the impurities behind in the solution.
The following table outlines the primary purification techniques suitable for this compound at a research scale.
| Technique | Principle | Typical Application | Advantages |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. | Primary purification of crude reaction mixtures to remove major impurities. | Versatile, scalable, and effective for a wide range of compounds. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Final purification step to achieve very high purity for analytical standards or biological testing. | High resolution and purity; automated systems are available. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Purification of solid products, often used after initial purification by chromatography. | Cost-effective, can yield highly pure crystalline material, scalable. ijddr.in |
Chemical Reactivity and Mechanistic Transformations of 1 Benzyloxy 2 Chloro 4 Methoxymethyl Benzene
Reactivity Profiles of the Benzyloxy Moiety
The benzyloxy group, -OCH₂Ph, is a common protecting group for phenols due to its general stability and the various methods available for its cleavage. Its reactivity is centered on two main locations: the ether oxygen linkage (C-O) and the benzylic carbon (Ar-CH₂-O).
Catalytic and Non-Catalytic O-Debenzylation Reactions
O-debenzylation, the cleavage of the benzyl-oxygen bond, is a fundamental transformation that unmasks the parent phenol (B47542). This can be achieved through several catalytic and non-catalytic methods.
Catalytic Hydrogenolysis: This is the most common method for benzyl (B1604629) ether cleavage. It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, yielding toluene (B28343) and the free phenol. The reaction is generally clean and efficient, proceeding under mild conditions.
Non-Catalytic Cleavage: Strong acids are also effective for debenzylation. Reagents such as hydrogen bromide (HBr) or trimethylsilyl (B98337) iodide (TMSI) can cleave the ether linkage. The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack (by Br⁻ or I⁻) at the benzylic carbon via an Sₙ2 or Sₙ1 pathway, depending on the conditions.
| Method | Reagent(s) | Typical Conditions | Products |
| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol (B129727) or Ethyl Acetate, RT, 1 atm | 2-Chloro-4-(methoxymethyl)phenol (B13873118), Toluene |
| Acid-Mediated Cleavage | HBr | Acetic Acid, heat | 2-Chloro-4-(methoxymethyl)phenol, Benzyl bromide |
| Lewis Acid/Nucleophile | TMSI | Acetonitrile, RT | 2-Chloro-4-(methoxymethyl)phenol, Benzyl iodide |
Oxidative and Reductive Transformations of the Benzylic Position
The benzylic C-H bonds of the benzyl group are susceptible to oxidation due to the stability of the resulting benzylic radical or cation intermediates. chemistrysteps.comyoutube.com
Oxidation: Strong oxidizing agents can transform the benzylic methylene (B1212753) group. masterorganicchemistry.com For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic position. youtube.commasterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of a ketone (benzoyl ester) or, with more vigorous oxidation that cleaves the C-O bond, benzoic acid. The initial product would be 2-chloro-4-(methoxymethyl)phenyl benzoate (B1203000), which could be subsequently hydrolyzed. Benzylic oxidation allows for the conversion of the alkyl group into a carboxylic acid. masterorganicchemistry.com
Reduction: Reductive transformations at the benzylic position primarily involve the cleavage of the C-O bond, which is synonymous with the debenzylation reactions discussed in the previous section. Direct reduction of the benzylic C-H bonds without C-O cleavage is not a common transformation for this moiety.
| Transformation | Reagent(s) | Expected Product(s) |
| Benzylic Oxidation | KMnO₄, heat | 2-Chloro-4-(methoxymethyl)phenyl benzoate and/or Benzoic acid |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 1-(Bromo(phenyl)methoxy)-2-chloro-4-(methoxymethyl)benzene |
Reactivity of the Chloro Substituent on the Aromatic Ring
The chloro substituent on the aromatic ring is a versatile handle for introducing new functional groups, primarily through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr) Pathways and Their Scope
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In 1-(benzyloxy)-2-chloro-4-(methoxymethyl)benzene, the benzyloxy and methoxymethyl groups are not strongly electron-withdrawing. Therefore, the addition-elimination SₙAr mechanism is generally unfavorable under standard conditions. youtube.com However, under forcing conditions with very strong nucleophiles/bases, such as sodium amide (NaNH₂) or potassium tert-butoxide, a different pathway, the elimination-addition (benzyne) mechanism, can occur. chemistrysteps.comyoutube.com This pathway involves the elimination of HCl to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. This can lead to a mixture of regioisomeric products. youtube.com
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
The chloro group serves as an excellent electrophile in a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often less reactive than the corresponding bromides or iodides, but specialized catalysts and ligands have been developed to facilitate their use.
Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov It is a robust method for forming biaryl structures.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically requires both a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
Negishi Coupling: This reaction involves the coupling of the aryl chloride with an organozinc reagent. organic-chemistry.org It is known for its high functional group tolerance and reactivity.
Below is a table summarizing the potential scope of these cross-coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Base | Product Type |
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos | K₃PO₄ | Biaryl |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N | Aryl alkyne |
| Negishi | Organozinc halide (R-ZnX) | Pd(dba)₂, XPhos | - | Alkylated/Arylated arene |
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It utilizes a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to a specific ortho position. organic-chemistry.orguwindsor.ca
In this compound, the oxygen atom of the benzyloxy group is a potent DMG. It can direct lithiation to the C6 position. While the chloro group at C2 increases the acidity of the proton at C3, the coordinating ability of the benzyloxy ether typically overrides this electronic effect, making C6 the preferred site of metalation. The resulting aryllithium species is a versatile intermediate that can be trapped with a wide range of electrophiles to introduce new substituents with high regiocontrol.
| Electrophile | Reagent | Product after Quenching |
| Carbonyl compounds | Acetone | 2-(6-(Benzyloxy)-5-chloro-3-(methoxymethyl)phenyl)propan-2-ol |
| Alkyl halides | Methyl iodide | 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)-6-methylbenzene |
| Carbon dioxide | CO₂ (gas), then H₃O⁺ | 6-(Benzyloxy)-5-chloro-3-(methoxymethyl)benzoic acid |
| Borates | Trimethyl borate, then H₃O⁺ | (6-(Benzyloxy)-5-chloro-3-(methoxymethyl)phenyl)boronic acid |
Transformations Involving the Methoxymethyl Group
The methoxymethyl group (–CH₂OCH₃) is a common protecting group for phenols and alcohols due to its stability under various conditions and its susceptibility to cleavage under specific, often acidic, conditions.
The selective cleavage of the methoxymethyl ether in this compound to reveal the corresponding phenol, 4-(benzyloxy)-3-chlorophenol, is a key transformation. The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. semanticscholar.org A variety of Brønsted and Lewis acids can be employed for this deprotection. semanticscholar.org
The general mechanism for the acid-catalyzed cleavage of a MOM ether involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and methanol. Subsequent reaction with a nucleophile, typically water present in the reaction mixture, leads to the formation of a hemiacetal which then decomposes to the free phenol and formaldehyde.
Table 1: Reagents for Methoxymethyl Ether Cleavage
| Reagent Class | Specific Examples | Typical Conditions |
| Brønsted Acids | HCl, H₂SO₄, Trifluoroacetic acid (TFA) | Aqueous or alcoholic solvents, often at elevated temperatures |
| Lewis Acids | TiCl₄, SnCl₄, BF₃·OEt₂ | Aprotic solvents (e.g., CH₂Cl₂), often at low temperatures |
| Other Reagents | Iodotrimethylsilane (TMSI) | Aprotic solvents, mild conditions |
The choice of reagent and reaction conditions is crucial to ensure the selective cleavage of the MOM ether without affecting the benzyloxy group or the chloro substituent. For instance, harsh acidic conditions that could also cleave the benzyloxy ether should be avoided if selective deprotection is desired. organic-chemistry.org Milder Lewis acids or specific reagents can offer higher selectivity.
Derivatization of the methoxymethyl group itself, without cleavage, is less common but conceivable under specific conditions. For example, reactions targeting the ether oxygen or the C-H bonds of the methylene or methyl groups would require highly specific and reactive reagents that are unlikely to be selective in the presence of the other functional groups in the molecule.
Direct reactions involving the terminal methyl group of the methoxymethyl ether are generally not feasible under standard organic synthesis conditions. The C-H bonds of this methyl group are relatively inert and not easily functionalized without resorting to harsh conditions, such as free-radical halogenation, which would likely be unselective and lead to a mixture of products due to the presence of other reactive sites in the molecule, particularly the benzylic protons of the benzyloxy group. Therefore, selective transformations at this position are not considered a practical synthetic strategy for this compound.
Investigations into Chemoselectivity and Regioselectivity in Multifunctionalized Systems
The presence of multiple functional groups on the benzene (B151609) ring of this compound raises important questions of chemoselectivity and regioselectivity in its reactions.
The three key functional groups exhibit different reactivities that can be exploited for selective transformations.
Benzyloxy Group: This group is relatively stable but can be cleaved by catalytic hydrogenation (debenzylation) or strong acids. organic-chemistry.org Hydrogenolysis is a particularly mild and selective method for deprotection, which would likely leave the MOM ether and the chloro group intact.
Chloro Group: The chloro substituent is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or under harsh conditions. It can, however, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Methoxymethyl Group: As discussed, this group is primarily labile to acidic conditions. semanticscholar.org
This differential reactivity allows for a degree of chemoselectivity. For example, the MOM group could be selectively cleaved under acidic conditions that are not harsh enough to remove the benzyl group. Conversely, the benzyl group could be selectively removed by catalytic hydrogenation, a reaction that would not affect the MOM ether or the chloro group.
Table 2: Predicted Chemoselective Transformations
| Target Group | Reagents and Conditions | Expected Outcome |
| Methoxymethyl Ether | Mild Lewis or Brønsted acids (e.g., TiCl₄, TFA) | Selective cleavage to the corresponding phenol |
| Benzyloxy Ether | H₂, Pd/C | Selective cleavage to the corresponding phenol |
| Chloro Group | Pd(OAc)₂, P(t-Bu)₃, Base, ArB(OH)₂ (Suzuki coupling) | Formation of a biaryl compound |
The outcome of reactions on the aromatic ring, such as electrophilic aromatic substitution, is governed by the steric and electronic effects of the existing substituents.
Electronic Effects:
The benzyloxy group is a strong activating group and is ortho, para-directing due to the resonance donation of the oxygen lone pairs into the aromatic ring. masterorganicchemistry.com
The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of the resonance donation of its lone pairs. wikipedia.org
The methoxymethyl group is generally considered to be a weakly activating, ortho, para-directing group, though its electronic influence is less pronounced than that of a simple methoxy (B1213986) group.
The combined electronic influence of these groups makes the aromatic ring activated towards electrophilic substitution, with the positions ortho and para to the strongly activating benzyloxy group being the most nucleophilic.
Steric Effects:
The benzyloxy group is sterically bulky, which can hinder attack at the position ortho to it (the 6-position).
The chloro group at the 2-position provides significant steric hindrance to electrophilic attack at the adjacent 3-position. cdnsciencepub.com
Considering these effects, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed primarily to the positions ortho and para to the activating benzyloxy group. The 6-position is sterically hindered by the benzyloxy group itself. The 4-position is already substituted. This leaves the 5-position as the most likely site for substitution, as it is para to the chloro group and meta to the benzyloxy and methoxymethyl groups, but more importantly, it is ortho to the methoxymethyl group and is sterically accessible. The directing effects of the benzyloxy and chloro groups would strongly favor substitution at the 5-position.
Mechanistic Investigations and Reaction Pathway Elucidation for 1 Benzyloxy 2 Chloro 4 Methoxymethyl Benzene Transformations
Postulated Reaction Mechanisms for Key Chemical Conversions
The primary transformation of 1-(Benzyloxy)-2-chloro-4-(methoxymethyl)benzene in the context of pharmaceutical synthesis is its reaction with a protected glucose derivative, typically a gluconolactone, to form a C-glycoside. This reaction is a variant of the classical Friedel-Crafts reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings. wikipedia.orgbyjus.com
The postulated mechanism for this key C-glycosylation step is an electrophilic aromatic substitution (EAS). youtube.comlibretexts.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂). bris.ac.uk
The proposed mechanistic pathway can be broken down into the following key steps:
Formation of the Electrophile: The Lewis acid catalyst interacts with the oxygen atom of the lactone ring on the protected glucose molecule. This interaction polarizes the C-O bond, making the anomeric carbon a potent electrophilic center. In some instances, a discrete acylium or oxocarbenium ion is formed. byjus.com
Nucleophilic Attack by the Aromatic Ring: The electron-rich benzene (B151609) ring of this compound acts as a nucleophile. The π-electrons of the aromatic ring attack the electrophilic anomeric carbon of the activated gluconolactone. This step is typically the rate-determining step of the reaction, as it involves the temporary disruption of the aromatic system. youtube.com
Formation of the Sigma Complex (Arenium Ion): The nucleophilic attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In this intermediate, the aromaticity of the benzene ring is temporarily lost. The positive charge is delocalized across the ortho and para positions relative to the point of attachment of the sugar moiety. youtube.comlibretexts.org
Rearomatization: A base, which can be the Lewis acid-lactone complex or a solvent molecule, abstracts a proton from the carbon atom of the benzene ring that is bonded to the sugar moiety. This step restores the aromaticity of the benzene ring and yields the final C-glycoside product. byjus.com
The regioselectivity of the reaction, i.e., the position on the benzene ring where the glycoside attaches, is directed by the existing substituents. The benzyloxy and methoxymethyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects influences the final position of C-glycosylation.
Kinetic Studies and Rate Law Determination for Critical Steps
Concentration of Reactants: The rate is expected to be dependent on the concentrations of the aromatic compound, the gluconolactone, and the Lewis acid catalyst. A general rate law for a similar Friedel-Crafts acylation can be expressed as: Rate = k[Aromatic Compound][Acylating Agent][Lewis Acid] The reaction order with respect to each component can be complex and may vary depending on the specific reaction conditions. rsc.orgresearchgate.net
Nature of the Lewis Acid Catalyst: The strength and amount of the Lewis acid catalyst play a crucial role. Stronger Lewis acids can more effectively activate the gluconolactone, leading to a faster reaction rate. However, using an excessive amount of a very strong Lewis acid can lead to side reactions and reduced yields. wikipedia.org
Solvent: The choice of solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate. Solvents that can solvate the charged intermediates can facilitate the reaction. nih.gov
Interactive Data Table: Factors Influencing Reaction Rate
| Factor | Effect on Reaction Rate | Rationale |
| Increased Aromatic Compound Concentration | Increase | Higher probability of collision with the electrophile. |
| Increased Gluconolactone Concentration | Increase | Higher concentration of the electrophilic precursor. |
| Increased Lewis Acid Concentration | Increase (up to a point) | More efficient generation of the active electrophile. |
| Stronger Lewis Acid | Increase | More effective activation of the gluconolactone. |
| Electron-Donating Substituents | Increase | Enhanced nucleophilicity of the aromatic ring. |
| Electron-Withdrawing Substituents | Decrease | Reduced nucleophilicity of the aromatic ring. |
| Polar Solvents | Can Increase or Decrease | Depends on the specific solvation of reactants and intermediates. |
Transition State Analysis and Reaction Coordinate Mapping
Computational chemistry provides valuable tools for understanding reaction mechanisms by modeling the energy changes that occur as reactants are converted into products. Transition state analysis and reaction coordinate mapping can offer a detailed picture of the energy landscape of a reaction. nih.gov
For the C-glycosylation of this compound, computational studies on analogous Friedel-Crafts reactions can provide insights into the likely transition state structures and reaction energetics. libretexts.org
Transition State of the Rate-Determining Step: The transition state for the nucleophilic attack of the aromatic ring on the activated gluconolactone is expected to be a high-energy species that resembles the sigma complex. youtube.com Computational models would likely show a partially formed C-C bond between the aromatic ring and the anomeric carbon, with a significant disruption of the aromatic system.
Interactive Data Table: Key Species in the Reaction Coordinate
| Species | Description | Relative Energy |
| Reactants | This compound + Activated Gluconolactone | Low |
| Transition State 1 | Formation of the C-C bond and disruption of aromaticity | Highest |
| Sigma Complex (Intermediate) | Resonance-stabilized carbocation | Intermediate |
| Transition State 2 | Deprotonation and restoration of aromaticity | High |
| Products | C-glycoside + Regenerated Catalyst | Lowest |
By analyzing the geometry and energy of the transition states, chemists can gain a deeper understanding of the factors that control the stereoselectivity and regioselectivity of the reaction, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds. acs.org
Advanced Spectroscopic and Structural Elucidation Studies of 1 Benzyloxy 2 Chloro 4 Methoxymethyl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, advanced techniques are required for a complete structural assignment of 1-(benzyloxy)-2-chloro-4-(methoxymethyl)benzene.
1D NMR Techniques : Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, aiding in the assignment of the methoxymethyl (-OCH₃ and -CH₂-), benzyloxy (-O-CH₂-), and aromatic CH carbons.
2D NMR Techniques : Two-dimensional (2D) NMR experiments provide correlation data that reveal atomic connectivity through chemical bonds or through space. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between adjacent protons on the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edugithub.io It is instrumental in assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to four bonds. youtube.comsdsu.edu This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic CH₂ protons to the carbons of the phenyl ring and the oxygen-bearing carbon of the dichlorobenzene ring, confirming the benzyloxy linkage. Similarly, correlations from the methoxymethyl protons (-CH₂- and -OCH₃) to the aromatic ring would establish its position.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining conformation and the relative orientation of different parts of the molecule.
Based on the structure, the expected NMR data can be tabulated.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Aromatic-H (position 3) | 7.0 - 7.2 | 115 - 120 | C1, C5 |
| Aromatic-H (position 5) | 7.2 - 7.4 | 128 - 132 | C1, C3, C4, CH₂ (methoxymethyl) |
| Aromatic-H (position 6) | 7.3 - 7.5 | 125 - 128 | C2, C4 |
| -O-C H₂-Ph | 5.0 - 5.2 | 70 - 75 | C1, Phenyl-C1' |
| -C H₂-OCH₃ | 4.4 - 4.6 | 72 - 78 | C3, C4, C5, OCH₃ |
| -OC H₃ | 3.3 - 3.5 | 55 - 60 | CH₂ (methoxymethyl) |
| Phenyl-H (ortho, meta, para) | 7.3 - 7.5 | 127 - 129 | Benzylic CH₂, Other Phenyl Carbons |
| Aromatic-C1 (-O-) | - | 153 - 158 | - |
| Aromatic-C2 (-Cl) | - | 125 - 130 | - |
| Aromatic-C4 (-CH₂OCH₃) | - | 135 - 140 | - |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR spectra are sensitive to the local environment and orientation of molecules within a crystal lattice. Should crystalline forms of this compound be obtained, ssNMR could be employed to study polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions, providing information that is complementary to techniques like X-ray diffraction. However, specific solid-state NMR data for this compound are not currently available in the cited literature.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Elemental Composition beyond Basic Identification
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₁₅H₁₅ClO₂), the calculated exact mass is 262.0755 Da. HRMS can confirm this elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Beyond identification, mass spectrometry is used to analyze fragmentation pathways, which provides structural information. Under techniques like electron ionization (EI) or fast atom bombardment (FAB), the molecule breaks apart in a predictable manner. Studies on related 4-substituted-1-(methoxymethyl)benzene derivatives show characteristic fragmentation patterns. nih.gov A key fragmentation for the title compound is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway involves the loss of the methoxymethyl group.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Notes |
| 262/264 | [M]⁺ | [C₁₅H₁₅³⁵Cl O₂]⁺ / [C₁₅H₁₅³⁷Cl O₂]⁺ | Molecular ion peak, showing isotopic pattern for chlorine. |
| 227 | [M - Cl]⁺ | [C₁₅H₁₅O₂]⁺ | Loss of chlorine radical. |
| 171/173 | [M - C₇H₇]⁺ | [C₈H₈³⁵Cl O₂]⁺ / [C₈H₈³⁷Cl O₂]⁺ | Loss of the benzyl (B1604629) group. |
| 121 | [C₈H₈O]⁺ | [C₈H₈O]⁺ | A common fragment in methoxybenzyl compounds. nist.gov |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups. |
X-Ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography provides definitive, high-resolution three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral molecules. While crystallographic data for the specific title compound is not available, analysis of a closely related derivative, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, offers significant insight into the likely solid-state conformation. nih.gov
In the crystal structure of this derivative, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle of 52.65°. nih.gov This twisted conformation is likely adopted to minimize steric hindrance between the two bulky ring systems. The analysis also reveals details about intermolecular interactions, such as weak C-H···Cl hydrogen bonds that link molecules into chains within the crystal lattice. nih.gov Such studies are crucial for understanding how molecules pack in the solid state, which influences physical properties like melting point and solubility.
Interactive Table: Crystal Data for the Derivative 1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆Cl₂O₂ |
| Molecular Weight | 311.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.9026 |
| b (Å) | 17.8127 |
| c (Å) | 8.4221 |
| β (°) | 109.561 |
| Volume (ų) | 1541.21 |
| Dihedral Angle (rings) | 52.65° |
Vibrational Spectroscopy (FTIR, FT-Raman) for Detailed Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.
For this compound, the spectra would be dominated by vibrations associated with the substituted benzene (B151609) rings and the ether linkages.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic Rings |
| 3000 - 2850 | C-H stretching | -CH₂- and -CH₃ (aliphatic) |
| 1600, 1585, 1500, 1450 | C=C stretching | Aromatic Rings |
| 1250 - 1200 | C-O-C asymmetric stretching | Aryl-alkyl ether (benzyloxy) |
| 1175 - 1085 | C-O-C stretching | Aliphatic ether (methoxymethyl) |
| 1050 - 1000 | C-O-C symmetric stretching | Aryl-alkyl ether (benzyloxy) |
| 800 - 600 | C-Cl stretching | Chloro-aromatic |
| 900 - 675 | C-H out-of-plane bending | Aromatic Rings |
Analysis of these vibrational modes confirms the presence of all key functional groups. Furthermore, subtle shifts in peak positions can provide information on intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net
Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic compounds. up.ac.za The benzene ring is a chromophore that exhibits characteristic absorption bands in the UV region. The substitution pattern on the benzene rings of this compound significantly influences its electronic spectrum.
The presence of auxochromes—substituents with non-bonding electrons like the oxygen in the ether groups and the chlorine atom—alters the energy of the electronic transitions. These groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. up.ac.za The spectrum is expected to show primary absorption bands, likely shifted to within the 220-250 nm range, and a secondary, less intense band shifted to the 270-300 nm range, which are characteristic of substituted benzene derivatives. up.ac.za
Computational and Theoretical Investigations of 1 Benzyloxy 2 Chloro 4 Methoxymethyl Benzene
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-(benzyloxy)-2-chloro-4-(methoxymethyl)benzene. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to determine the electronic structure and the nature of molecular orbitals.
DFT, particularly with hybrid functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying benzene (B151609) derivatives. scispace.comhealthinformaticsjournal.comuni-greifswald.desemanticscholar.orgresearchgate.net These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies greater stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, particularly influenced by the electron-donating benzyloxy and methoxymethyl groups. The LUMO, conversely, is anticipated to have significant contributions from the chloro-substituted carbon and the aromatic ring, indicating regions susceptible to nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the benzyloxy and methoxymethyl groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.
Exploration of the potential energy surface (PES) is conducted by systematically rotating the key dihedral angles, such as the C-O-C-C angle of the benzyloxy group and the C-C-O-C angle of the methoxymethyl group. These calculations, often performed at a DFT level of theory, help to map out the energy landscape of the molecule. The results typically reveal several low-energy conformers, with the global minimum corresponding to the most populated conformation at thermal equilibrium. Understanding the conformational preferences is crucial as they can significantly influence the molecule's reactivity and physical properties.
Table 2: Hypothetical Low-Energy Conformers and Relative Energies
| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-O-C) | Relative Energy (kcal/mol) |
| A | 180° | 60° | 0.00 |
| B | 90° | 180° | 1.2 |
| C | -90° | 60° | 1.5 |
Note: The values in this table are illustrative of a typical conformational analysis.
Molecular Dynamics Simulations to Model Behavior in Solution or Complex Systems
While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations provide a means to study their behavior in a more realistic environment, such as in a solvent. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion.
For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the solvent molecules arrange around the solute and how this solvation shell affects its conformational dynamics. This information is valuable for predicting solubility and understanding how the solvent might influence reaction rates and mechanisms. The simulation can also provide insights into the flexibility of the molecule and the time scales of different molecular motions.
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and validate experimental spectra. For this compound, key spectroscopic data such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be calculated.
Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be computed to help in the structural elucidation and assignment of signals in experimental ¹H and ¹³C NMR spectra. A good agreement between the predicted and experimental spectra provides strong evidence for the calculated molecular structure and conformation.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Assignment |
| IR Frequency (cm⁻¹) | ~3050 | Aromatic C-H stretch |
| IR Frequency (cm⁻¹) | ~1250 | Aryl-O-CH₂ stretch |
| IR Frequency (cm⁻¹) | ~750 | C-Cl stretch |
| ¹H NMR Chemical Shift (ppm) | ~7.3-7.5 | Protons on the benzyl (B1604629) ring |
| ¹³C NMR Chemical Shift (ppm) | ~155 | Carbon attached to the benzyloxy group |
Note: These are representative values and would be refined through specific calculations.
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the minimum energy pathway from reactants to products.
A key aspect of this modeling is the location of transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining the reaction rate. For instance, the susceptibility of the chloro-substituted carbon to nucleophilic attack could be modeled by calculating the reaction pathway for a substitution reaction. These theoretical predictions can guide the design of new synthetic routes and provide a deeper understanding of reaction mechanisms.
Table 4: Hypothetical Activation Energy for a Nucleophilic Substitution Reaction
| Reaction Step | Reactants | Nucleophile | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Nucleophilic Attack | This compound | OH⁻ | 15.2 | 15.2 |
Note: This table presents a hypothetical example to illustrate the type of data obtained from reaction pathway modeling.
Future Research Directions and Unexplored Avenues in the Chemistry of 1 Benzyloxy 2 Chloro 4 Methoxymethyl Benzene
Development of Novel Organometallic Transformations and Catalytic Cycles
The presence of an aryl chloride moiety in 1-(benzyloxy)-2-chloro-4-(methoxymethyl)benzene makes it an ideal candidate for a variety of organometallic cross-coupling reactions. While palladium-catalyzed couplings of aryl chlorides are well-established, there is considerable scope for developing novel transformations and more efficient catalytic cycles tailored to this specific substrate. nih.govresearchgate.net
Future research could focus on:
Diversification of Coupling Partners: Exploring a wider range of coupling partners beyond standard boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling). Investigating couplings with organosilanes (Hiyama coupling), organotins (Stille coupling), and organomagnesium reagents (Kumada coupling) could lead to the synthesis of a diverse library of derivatives.
Novel Catalyst Development: Designing and synthesizing new palladium, nickel, or copper catalysts with ligands that are specifically optimized for the electronic properties of this compound. This could lead to lower catalyst loadings, milder reaction conditions, and improved functional group tolerance. mit.edunih.gov The development of catalysts that are robust enough to tolerate the benzyloxy and methoxymethyl groups without side reactions would be a significant advancement.
Mechanistic Studies of Catalytic Cycles: Detailed mechanistic investigations into the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle with this substrate could provide valuable insights. youtube.comyoutube.com Understanding the influence of the benzyloxy and methoxymethyl substituents on the kinetics and thermodynamics of these steps would enable the rational design of more efficient catalytic systems.
Table 1: Potential Organometallic Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Potential Product Functional Group |
| Suzuki | Aryl/Alkyl Boronic Acid | Biaryl/Alkylarene |
| Negishi | Organozinc Reagent | Biaryl/Alkylarene |
| Sonogashira | Terminal Alkyne | Arylalkyne |
| Heck | Alkene | Arylalkene |
| Buchwald-Hartwig | Amine/Amide | Arylamine/Arylamide |
| Stille | Organotin Reagent | Biaryl/Alkylarene |
Exploration of Photochemical and Electrochemical Reactivity
The photochemical and electrochemical properties of this compound remain largely unexplored. These techniques offer green and sustainable alternatives to traditional chemical methods for bond formation and cleavage.
Photochemical Cleavage and Functionalization: The benzyl (B1604629) ether linkage is susceptible to photochemical cleavage. researchgate.netdntb.gov.ua Future studies could investigate the selective cleavage of the benzyl group using photoredox catalysis to unmask the phenol (B47542), which can then be further functionalized. rsc.orgrsc.orgnih.gov Additionally, the benzylic C-H bonds of both the benzyloxy and methoxymethyl groups could be targets for photoredox-mediated functionalization, allowing for the introduction of new substituents at these positions. rsc.orgrsc.org
Electrochemical Oxidation and Reduction: The electron-rich aromatic ring is a potential substrate for electrochemical oxidation. abechem.comacs.org This could lead to the formation of novel dimeric or polymeric structures. Conversely, the aryl chloride can be targeted for electrochemical reduction, potentially leading to dehalogenation or coupling reactions. The electrochemical behavior of substituted benzyl alcohols and ethers suggests that the methoxymethyl group might also participate in electrochemical transformations. abechem.commdpi.comrsc.org
Investigation of Flow Chemistry and Scalable Synthetic Methodologies
For any compound to be of practical use, its synthesis must be scalable, safe, and efficient. Flow chemistry offers significant advantages over traditional batch processes in this regard. researchgate.net
Future research in this area should target:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself. This would likely involve the benzylation of 2-chloro-4-(methoxymethyl)phenol (B13873118) and could offer improved heat and mass transfer, leading to higher yields and purity. rsc.orgresearchgate.net
Scalable Derivatization: Implementing the organometallic, photochemical, and electrochemical reactions discussed above in a flow chemistry setup. digitellinc.com This would not only improve the scalability of these transformations but also enhance safety, particularly for highly exothermic or hazardous reactions.
Telescoped Reactions: Designing multi-step reaction sequences that can be performed in a continuous flow system without the need for isolation of intermediates. For example, a flow process could be developed that involves a cross-coupling reaction at the aryl chloride position followed by a photochemical debenzylation.
Advanced Material Applications (Excluding specific physical properties of materials)
The structural motifs within this compound suggest its potential as a building block for advanced materials.
Monomer for Conjugated Polymers: A structurally similar compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, has been used as a monomer for the synthesis of π-conjugated polymers with potential applications as electroluminescent materials. By analogy, derivatives of this compound could be designed and synthesized to act as monomers for novel organic electronic materials. uwaterloo.carsc.org The substituents on the benzene (B151609) ring can be used to tune the electronic properties of the resulting polymers. researchgate.net
Precursor for Functional Polymers: The benzyloxy group can serve as a protecting group that, upon removal, reveals a reactive phenolic hydroxyl group. nih.gov This functionality can be used to graft the molecule onto polymer backbones or to initiate polymerization, leading to materials with tailored properties for applications in coatings, adhesives, or biomedical devices. mdpi.com
Computational-Guided Discovery of New Reactivity and Derivatization Pathways
Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for guiding the discovery of new reaction pathways. ethz.charxiv.org
Future computational studies on this compound could include:
Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other computational methods to model the transition states and reaction energies for the proposed organometallic, photochemical, and electrochemical reactions. acs.orgacs.orgresearchgate.net This would allow for the a priori prediction of the most promising reaction conditions and catalysts. nih.gov
Prediction of Spectroscopic Properties: Calculating the NMR, IR, and UV-Vis spectra of potential derivatives to aid in their characterization and identification.
Virtual Screening for New Reactivity: Employing computational tools to screen for novel, unexpected reactivity of the molecule. nih.govepstem.netjddtonline.info For instance, computational studies could explore the possibility of intramolecular cyclization reactions or rearrangements under specific conditions. researchgate.net
Table 2: Summary of Future Research Directions
| Research Area | Key Objectives | Potential Outcomes |
| Organometallic Transformations | Develop novel cross-coupling reactions and catalysts. | Diverse library of derivatives, more efficient syntheses. |
| Photochemical & Electrochemical Reactivity | Explore light- and electricity-driven reactions. | Green and sustainable synthetic methods, novel functionalization. |
| Flow Chemistry & Scalability | Develop continuous flow syntheses and derivatizations. | Safer, more efficient, and scalable production methods. |
| Advanced Material Applications | Utilize as a monomer or precursor for functional polymers. | New organic electronic materials, tailored functional polymers. |
| Computational-Guided Discovery | Model reaction pathways and predict new reactivity. | Rational design of experiments, discovery of novel transformations. |
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC or GC-MS to avoid over-substitution.
- Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- X-ray Crystallography :
Q. Data Example :
| Substituent | <sup>1</sup>H NMR (δ, ppm) | <sup>13</sup>C NMR (δ, ppm) |
|---|---|---|
| Benzyloxy | 5.01 (s, 2H) | 70.5 (CH2) |
| Methoxymethyl | 3.42 (t, 2H), 3.34 (s, 3H) | 58.2 (OCH3) |
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The chlorine atom acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the para position. The methoxymethyl group is electron-donating (EDG), enhancing nucleophilicity at adjacent sites.
- Suzuki Coupling :
- Chlorine stabilizes the transition state, enabling Pd-catalyzed coupling with arylboronic acids. Use Pd(PPh3)4 (2 mol%) in DMF/H2O at 80°C .
- Buchwald-Hartwig Amination :
- Methoxymethyl improves solubility, facilitating ligand exchange. Optimize with Xantphos ligand and Cs2CO3 base in toluene .
Q. Contradictions :
- Competing EDG/EWG effects may lead to regioselectivity conflicts. Computational modeling (DFT) predicts reactive sites .
Advanced: What strategies mitigate competing side reactions during functionalization?
Methodological Answer:
- Protection/Deprotection :
- Temporarily protect the benzyloxy group using TMSCl to prevent undesired oxidation during nitration .
- Temperature Control :
- Maintain low temperatures (–10°C) during halogenation to suppress polychlorination .
- Catalyst Screening :
- Test Pd vs. Ni catalysts for coupling reactions; Ni(COD)2 reduces homocoupling byproducts in Heck reactions .
Case Study :
Uncontrolled methoxymethyl hydrolysis (pH >9) generates formaldehyde. Stabilize with buffered conditions (pH 7–8) and avoid aqueous workup .
Advanced: What are the implications of the compound’s stability in different pH conditions?
Methodological Answer:
- Acidic Conditions (pH <5) :
- Benzyloxy group undergoes cleavage via acid-catalyzed hydrolysis. Use non-protic solvents (e.g., DCE) for reactions .
- Basic Conditions (pH >9) :
- Methoxymethyl group hydrolyzes to formaldehyde. Stabilize with phosphate buffer (pH 7–8) during storage .
- Thermal Stability :
Q. Experimental Protocol :
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products .
Advanced: How can computational methods predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking :
- Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. The benzyloxy group shows hydrophobic interactions with active-site residues .
- ADMET Prediction :
- Use SwissADME to estimate logP (~3.2) and blood-brain barrier permeability (low). Methoxymethyl enhances solubility (cLogS = –3.1) .
Q. Validation :
- Compare in vitro assays (e.g., microsomal stability) with computational results to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
